molecular formula C33H42ClN3O7S B611629 Valemetostat tosylate CAS No. 1809336-93-3

Valemetostat tosylate

Numéro de catalogue B611629
Numéro CAS: 1809336-93-3
Poids moléculaire: 660.223
Clé InChI: JSBKGJUYSLVFPF-WJQUPPJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Valemetostat Tosylate, also known as DS-3201, is a potent, selective, and orally active EZH1/2 inhibitor . It selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2 . Valemetostat was approved in Japan in September 2022 for the treatment of patients with relapsed or refractory adult T-cell leukaemia/lymphoma (R/R ATL), a subtype of non-Hodgkin lymphomas (NHL) .

Applications De Recherche Scientifique

  • Treatment of Adult T-Cell Leukemia/Lymphoma (ATL) : Valemetostat tosylate is a dual inhibitor of EZH1 and EZH2, enzymes involved in epigenetic regulation. A pivotal Phase 2 study showed that valemetostat resulted in a 48% overall response rate in Japanese patients with relapsed or refractory ATL. This study demonstrated the drug's potential as a new treatment option for patients with this condition, especially those who had previously been treated with mogamulizumab (Yoshimitsu et al., 2021).

  • Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL) : Valemetostat tosylate has also been evaluated in a global Phase 2 study for its efficacy and safety in adult patients with relapsed or refractory PTCL, including ATL. This research highlighted the selectivity of valemetostat in targeting EZH1 and EZH2, which play a critical role in certain non-Hodgkin lymphomas (Foss et al., 2021).

  • First-in-Human Study for Non-Hodgkin Lymphoma (NHL) : Valemetostat has been studied in a first-in-human trial focusing on patients with relapsed or refractory NHL, including ATL. The trial demonstrated the drug's safety and preliminary efficacy, suggesting its potential as a novel therapeutic option (Morishima et al., 2019).

  • Pediatric, Adolescent, and Young Adult Patients with Malignant Solid Tumors : A Phase I trial of valemetostat tosylate in pediatric, adolescent, and young adult patients with refractory/relapsed solid tumors is ongoing, exploring its safety and efficacy in this younger population (Arakawa et al., 2022).

  • Diffuse Large B-Cell Lymphoma (DLBCL) : Valemetostat has shown therapeutic activity in DLBCL cells by inhibiting B-cell receptor signaling and c-myc signaling pathways, suggesting its potential utility in treating this type of lymphoma (Hama et al., 2019).

Orientations Futures

Valemetostat Tosylate is being developed by Daiichi Sankyo Company, Ltd for the treatment of various haematological malignancies and solid tumours, including types of non-Hodgkin lymphomas (NHL) . It received its first approval in Japan in September 2022 for the treatment of patients with relapsed or refractory adult T-cell leukaemia/lymphoma (R/R ATL), a subtype of NHL . The future directions of Valemetostat Tosylate will likely involve further clinical trials and potential approvals for other types of cancers.

Propriétés

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBKGJUYSLVFPF-RRKMXGHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valemetostat tosylate

CAS RN

1809336-93-3
Record name Valemetostat tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79I7X5II
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
49
Citations
FM Foss, P Porcu, SM Horwitz, K Izutsu, K Ishitsuka… - Blood, 2021 - Elsevier
Background Enhancer of zeste homolog 2 (EZH2) and its close homolog, EZH1, catalyze the attachment of 3 methyl groups to histone H3 at lysine 27 (H3K27me3). H3K27me3 is an …
Number of citations: 10 www.sciencedirect.com
T Banjo, Y Hama, E Nosaka, Y Takata, D Honma… - Blood, 2021 - Elsevier
… We have developed valemetostat tosylate (DS-3201b, also known as valematostat), a potent dual inhibitor of EZH1/2, and demonstrated its superior anti-proliferative effect against …
Number of citations: 1 www.sciencedirect.com
K Ishitsuka, K Izutsu, D Maruyama… - Hematological …, 2021 - Wiley Online Library
Introduction: Enhancer of zeste homolog 2 (EZH2) and its close homolog, EZH1, catalyze the attachment of 3 methyl groups to histone H3 at lysine 27. Altered EZH2 expression is …
Number of citations: 20 onlinelibrary.wiley.com
A Arakawa, H Ozawa, A Hirakawa, R Sadachi… - 2022 - ascopubs.org
TPS10059 Background: Enhancer of zeste homolog enzymes (EZH1 and EZH2) form parts of the polycomb repressive complex 2 and regulate gene expression by catalyzing the tri-…
Number of citations: 2 ascopubs.org
M Yoshimitsu, K Izutsu, S Makita, K Nosaka… - Blood, 2021 - Elsevier
Background: Enhancer of zeste homolog 2 (EZH2) and its close homolog, EZH1, catalyze the attachment of 3 methyl groups to histone H3 at lysine 27 (H3K27me3). H3K27me3 is an …
Number of citations: 5 www.sciencedirect.com
F Dou, Z Tian, X Yang, J Li, R Wang… - Drug Discoveries & …, 2022 - jstage.jst.go.jp
… Trial in progress: A phase I trial of dual EZH 1/2 inhibitor valemetostat tosylate (DS-3201b) in pediatric, adolescent, and young adult patients with malignant solid tumors. J Clin Oncol. …
Number of citations: 6 www.jstage.jst.go.jp
SJ Keam - Drugs, 2022 - Springer
Valemetostat tosilate (valemetostat; EZHARMIA ® ), a selective dual inhibitor of histone-lysine N-methyltransferases enhancer of zeste homolog 1 and 2 (EZH1/2), is being developed …
Number of citations: 7 link.springer.com
M Tachibana, S Matsuki, Y Maekawa… - Clinical and …, 2023 - Wiley Online Library
… A global phase 2 study of valemetostat tosylate (valemetostat) in patients with relapsed or refractory (R/R) peripheral T- cell lymphoma (PTCL), including R/R adult T- cell leukemia/…
Number of citations: 1 ascpt.onlinelibrary.wiley.com
ML Eich, M Athar, JE Ferguson III, S Varambally - Cancer research, 2020 - AACR
… Other EZH2 inhibitors including CPI-1205, PF-06821497, SHR2554, and Valemetostat Tosylate are likewise currently being investigated in clinical trials. The preliminary data above …
Number of citations: 132 aacrjournals.org
K Izutsu, S Makita, K Nosaka… - Blood, The Journal …, 2023 - ashpublications.org
Adult T-cell leukemia/lymphoma (ATL) is an aggressive non-Hodgkin lymphoma with poor prognosis and few treatment options for patients with relapsed, recurrent, or refractory disease…
Number of citations: 30 ashpublications.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.